molecular formula C9H8ClNO3 B14806102 2-Chloro-1-cyclopropoxy-4-nitrobenzene

2-Chloro-1-cyclopropoxy-4-nitrobenzene

Cat. No.: B14806102
M. Wt: 213.62 g/mol
InChI Key: UHDHHXLTMUCYTO-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropoxy-4-nitrobenzene is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropoxy-4-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorine gas or a chlorinating agent like thionyl chloride.

    Cyclopropoxylation: Introduction of the cyclopropoxy group through a nucleophilic substitution reaction, often using cyclopropyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To control reaction conditions and optimize yield.

    Purification Steps: Including distillation, crystallization, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions due to the presence of the chlorine and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyclopropoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Derivatives: From further halogenation reactions.

    Oxidized Products: From the oxidation of the cyclopropoxy group.

Scientific Research Applications

2-Chloro-1-cyclopropoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups:

    Electrophilic Sites: The chlorine and nitro groups act as electrophilic sites, making the compound reactive towards nucleophiles.

    Nucleophilic Sites: The cyclopropoxy group can act as a nucleophile under certain conditions.

    Pathways: The compound can participate in various chemical pathways, including substitution and reduction reactions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Chloro-1-ethoxy-4-nitrobenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    2-Chloro-1-propoxy-4-nitrobenzene: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

2-Chloro-1-cyclopropoxy-4-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to its analogs with different alkoxy groups. The cyclopropoxy group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

2-chloro-1-cyclopropyloxy-4-nitrobenzene

InChI

InChI=1S/C9H8ClNO3/c10-8-5-6(11(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

UHDHHXLTMUCYTO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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